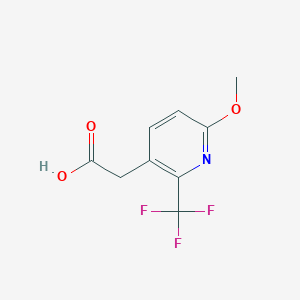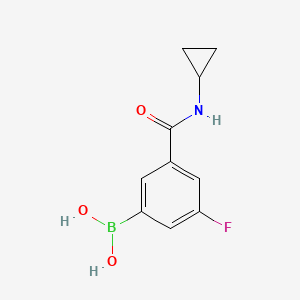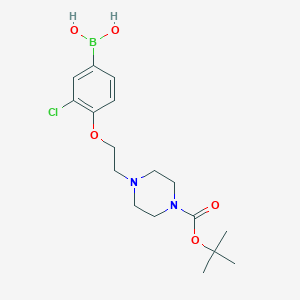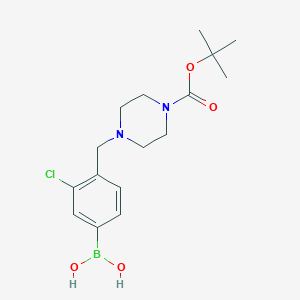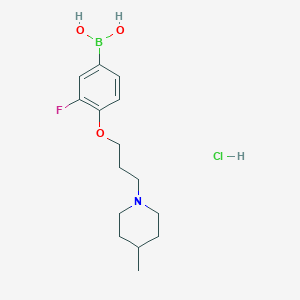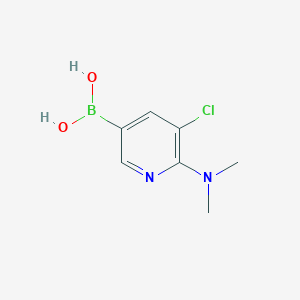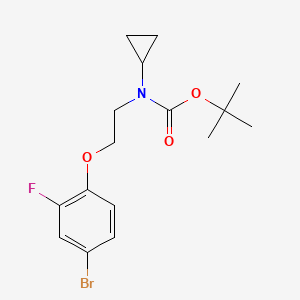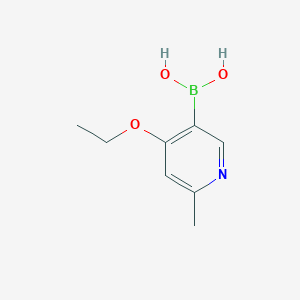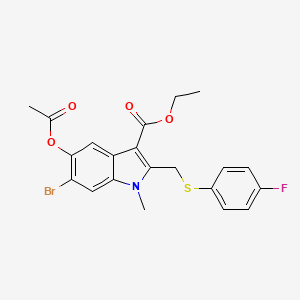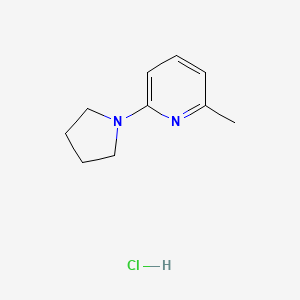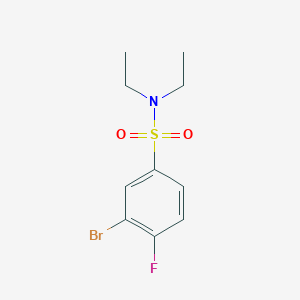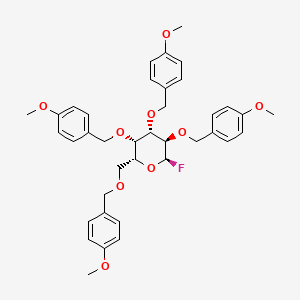
2,3,4,6-四-O-(4-甲氧基苄基)-D-半乳糖吡喃糖氟化物
描述
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of multiple methoxybenzyl groups attached to a galactopyranosyl fluoride core
科学研究应用
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
Target of Action
The primary targets of “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are intricate cell signaling pathways . This compound has the ability to precisely target and manipulate these pathways, which play a crucial role in various biological processes and disease states .
Mode of Action
“2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” interacts with its targets by binding to specific receptors within the cell signaling pathways . This interaction results in the modulation of these pathways, leading to changes in cellular functions .
Biochemical Pathways
The biochemical pathways affected by “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are primarily those involved in cell signaling . The downstream effects of this interaction can lead to alterations in various biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are largely dependent on the specific cell signaling pathways it targets . By modulating these pathways, the compound can effectively alter cellular functions, potentially leading to therapeutic effects in various diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane typically involves the protection of hydroxyl groups in D-galactopyranose followed by the introduction of methoxybenzyl groups. The reaction conditions often include the use of protecting groups such as acetals or ketals, and the introduction of fluoride is achieved through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzyl chloride and fluoride sources like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, purification through column chromatography, and rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-glucopyranosyl fluoride
- 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-thioglucopyranoside
Uniqueness
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of multiple methoxybenzyl groups enhances its stability and makes it a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUZNXWKMPSCTC-LDVAZLSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


